Solvent blue 97

Description

Significance of Solvent Dyes in Modern Industrial and Research Contexts

Solvent dyes are a class of colorants that are soluble in organic solvents and insoluble in water. biosynth.com This characteristic makes them ideal for coloring a wide range of nonpolar materials from within, ensuring a homogenous and durable coloration. Their applications are extensive, spanning the plastics industry for coloring materials like polystyrene (PS), polyethylene terephthalate (PET), and polycarbonates (PC), to the manufacturing of printing inks, wood stains, and varnishes. guidechem.comworlddyevariety.comcolorantsgroup.comrsdcindustries.com In research, solvent dyes are utilized as fluorescent probes and biological stains, aiding in the visualization and identification of cellular structures. guidechem.com Key attributes of solvent dyes include their excellent thermal stability, light fastness, and migration resistance, which are critical for the longevity and performance of the colored products. biosynth.comranbarr.com

Historical and Current Perspectives on Anthraquinone-Based Colorants

Anthraquinone (B42736) dyes, characterized by their core anthraquinone structure, have a rich history rooted in natural dyes like alizarin, which was historically extracted from the madder plant. The synthesis of alizarin in 1869 marked a significant milestone, paving the way for the development of a vast array of synthetic anthraquinone colorants. These dyes are renowned for their brilliant and stable colors, particularly in the red to blue spectrum, which are achieved by introducing electron-donating groups to the anthraquinone core. guidechem.com Their exceptional light fastness has made them a preferred choice for applications demanding high durability. guidechem.com Today, anthraquinone dyes are integral to various dye classes, including disperse, vat, and reactive dyes, and they continue to be a subject of research for new applications, such as in the development of superhydrophobic textiles and advanced functional materials. medchemexpress.com

Positioning of Solvent Blue 97 within High-Performance Dyestuffs

This compound is a high-performance solvent dye belonging to the anthraquinone class. dyestuffscn.comchemicalbook.com It is specifically recognized for its brilliant reddish-blue hue, high heat stability, and excellent light and weather fastness. dyestuffscn.comchemicalbook.commade-in-china.com These properties position it as a premium colorant for demanding applications where color stability and durability are paramount. It is particularly valued for its high color strength and outstanding brilliance, making it a preferred choice for coloring a variety of plastics and synthetic fibers. dyestuffscn.comhonorpigments.com Its excellent migration resistance ensures that the color remains fixed within the material, preventing it from leaching or bleeding. ranbarr.com

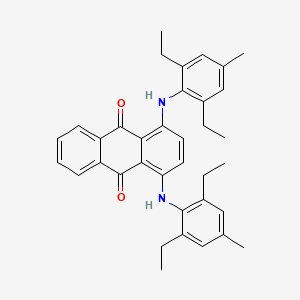

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABXJRXGSAJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067710 | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32724-62-2, 61969-44-6 | |

| Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Applications and Functional Integration of Solvent Blue 97 in Polymeric and Composite Materials

Precision Coloration Technologies in Thermoplastics and Engineering Polymers

The ability of Solvent Blue 97 to integrate seamlessly into various polymer matrices allows for precise and stable coloration, enhancing both the aesthetic appeal and functional performance of plastic components. Its compatibility with a broad range of polymers, from commodity plastics to high-performance engineering materials, underscores its utility in diverse manufacturing processes.

This compound demonstrates excellent compatibility and performance in Poly(styrene) (PS) and High-Impact Poly(styrene) (HIPS) ranbarr.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.commerickpolymers.comsunwaydyes.comcolorbloomdyes.com. Studies indicate that its high tinting strength allows for effective coloration at low dosages, typically around 0.025% for transparent applications and 0.035% for opaque applications when used with titanium dioxide precisechem.comprecisechem.com. The dye exhibits good light fastness, often rated at grade 7-8, and a heat resistance of up to 300°C in PS, making it suitable for injection molding and extrusion processes ranbarr.comchemicalbook.comcolorantsgroup.comchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.comcolorbloomdyes.comprecisechem.comenochdye.comchinainterdyes.comadditivesforpolymer.comranbarr.com. Research findings highlight its bright reddish-blue shade and high gloss, contributing to aesthetically pleasing finishes in PS and HIPS products ranbarr.comranbar.cnmade-in-china.comcolorbloomdyes.comchinainterdyes.comalanchemindustries.com.

Table 3.1.1: Performance of this compound in Polystyrene (PS)

This compound is well-suited for coloring Acrylonitrile Butadiene Styrene (ABS) and Styrene Acrylonitrile (SAN) systems, providing vibrant and stable blue hues ranbarr.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.comsunwaydyes.comcolorbloomdyes.comadditivesforpolymer.comresearchgate.netresearchgate.net. Its heat resistance, typically up to 260-280°C for ABS precisechem.com, allows for processing via injection molding and extrusion. Research indicates good light fastness (grade 6-8) and migration resistance, ensuring the color remains intact during manufacturing and product use chemicalbook.comcolorantsgroup.comchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.comenochdye.comchinainterdyes.comadditivesforpolymer.comgcdyes.com. The dye's high coloring intensity means small quantities are sufficient to achieve the desired shade, contributing to cost-effectiveness. Studies on ABS recycling note potential changes in thermal and mechanical properties, but this compound's inherent stability helps maintain color integrity during such processes researchgate.net.

Table 3.1.2: Performance of this compound in ABS and SAN

| Polymer System | Heat Resistance (°C) | Light Fastness (Grade) | Migration Resistance (Grade) | Recommended Use |

| ABS | 260-280 | 6-8 | 4-5 | Recommended (○) |

| SAN | Not specified | 6-8 | 4-5 | Recommended (○) |

Note: Heat resistance values are approximate and depend on specific processing conditions and formulations.

For applications demanding high optical clarity, such as in lenses, displays, and transparent housings, this compound is a preferred colorant for Poly(methyl methacrylate) (PMMA) and Polycarbonate (PC) ranbarr.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.comsunwaydyes.comcolorbloomdyes.comadditivesforpolymer.comalibaba.com. Its high transparency and brilliant greenish-blue shade are crucial for maintaining the optical properties of these polymers ranbarr.comranbar.cn. This compound exhibits excellent compatibility with PC, with studies indicating thermal resistance up to 340°C, which is vital for PC's high processing temperatures precisechem.com. The dye's good light fastness and migration resistance further ensure the longevity and quality of optical components. Research suggests that the isopropyl groups in some related solvent dyes enhance solubility in PS and PC, outperforming n-butyl-substituted analogs .

Table 3.1.3: this compound in PMMA and PC for Optical Applications

| Polymer | Key Properties Imparted by this compound | Processing Temperature Resistance (°C) | Light Fastness (Grade) |

| PMMA | High transparency, brilliant shade | ~300 | 7-8 |

| PC | High transparency, brilliant shade, color stability | ~340 | 7-8 |

Note: Heat resistance values are typical and may vary based on specific grades and testing conditions.

This compound is highly recommended for the coloration of Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT) fibers and films ranbarr.comlookchem.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.comprecisechem.comprecisechem.comxcwydyes.comsudarshan.comgoogle.comgoogle.com. It is specifically noted for its suitability in the pre-coloring of PET spinning and polyester (B1180765) fibers lookchem.comchemicalbook.comranbar.cnchemicalbook.comprecisechem.com. The dye provides excellent heat resistance, light fastness, and high tinting strength, which are critical for textile and film applications where durability and color consistency are paramount lookchem.comchemicalbook.comranbar.cnchemicalbook.comprecisechem.comsudarshan.com. Research on PET film dyeing indicates that solvent dyes, when dissolved in carriers like glycerol (B35011) triacetate, can be effectively absorbed into the PET matrix at temperatures reaching its glass transition point, ensuring uniform coloration without compromising film quality google.comgoogle.com. Its good migration resistance is also beneficial in film applications to prevent color transfer.

Table 3.1.4: this compound in PET and PBT Fiber/Film Applications

| Polymer | Application Area | Key Performance Attributes | Heat Resistance (°C) | Light Fastness (Grade) |

| PET | Fiber (Pre-spinning) | High tinting strength, good heat/light fastness, transparency | ~300 | 7-8 |

| PET | Film | Uniform coloration, transparency, migration resistance | ~300 | 7-8 |

| PBT | Fiber/Film Applications | Good heat/light fastness, high tinting strength | Not specified | 7-8 |

This compound is suitable for coloring Poly(amides) (PA6/PA66) and other nylons, particularly for applications requiring high-temperature resistance ranbarr.comlookchem.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.comprecisechem.comprecisechem.comadditivesforpolymer.com. Research indicates that it offers thermal resistance up to 300°C in PA6 and 280°C in PA66, making it ideal for the pre-coloring of PA fibers and components processed at elevated temperatures chemicalbook.comprecisechem.comprecisechem.com. The dye's good light fastness and migration resistance contribute to the durability and aesthetic appeal of nylon-based products used in demanding environments. Its excellent solubility and miscibility with various resins, including polyamides, facilitate efficient dispersion and coloration ranbarr.comranbar.cn.

Table 3.1.5: this compound in Polyamides (PA6/PA66)

| Polymer | Application Area | Heat Resistance (°C) | Light Fastness (Grade) | Migration Resistance (Grade) |

| PA6 | Fiber (Pre-coloring) | Up to 300 | 7-8 | 4-5 |

| PA66 | High-Temperature Apps. | Up to 280 | 7-8 | 4-5 |

This compound is also utilized in the coloration of Rigid Poly(vinyl chloride) (RPVC) and other vinyl polymers ranbarr.comchemicalbook.comranbar.cnchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comprecisechem.comsunwaydyes.comcolorbloomdyes.comenochdye.comchinainterdyes.comadditivesforpolymer.com. Its good heat resistance, typically around 300°C, and excellent light fastness make it suitable for various PVC applications, including profiles, pipes, and films chemicalbook.comcolorantsgroup.comchemicalbook.comchinaplasonline.commade-in-china.comprecisechem.comcolorbloomdyes.comenochdye.comchinainterdyes.comadditivesforpolymer.com. The dye's high tinting strength and migration resistance ensure vibrant, stable coloration without color bleeding. Its solubility in organic solvents aids in achieving uniform dispersion within the PVC matrix during processing.

Table 3.1.6: this compound in RPVC and Other Vinyl Polymers

| Polymer | Application Area | Heat Resistance (°C) | Light Fastness (Grade) | Migration Resistance (Grade) |

| RPVC | General Coloring | ~300 | 7-8 | 4-5 |

Optoelectronic Applications and Photophysical Modulations

While specific research detailing the direct application of this compound in organic light-emitting diodes (OLEDs) was not identified within the provided search results, its inherent photophysical properties and stability characteristics are generally relevant to the field of optoelectronics.

Influence on Organic Light-Emitting Diode (OLED) Device Performance and Stability

The development of advanced optoelectronic devices, such as OLEDs, relies on materials exhibiting specific photophysical properties and long-term stability. This compound is characterized as a chromogenic dye with good lightfastness and heat resistance fluorescenttracer.comcolorantsgroup.comepsilonpigments.comdyestuffscn.comalibaba.comchemicalbook.com. These attributes are fundamental for materials intended for use in electronic displays and lighting, where durability under operational stress and consistent optical performance are critical. While direct studies on this compound's impact on OLED performance metrics like efficiency, color purity, or operational lifetime were not found, its stable coloration and resistance to degradation under light exposure are properties that align with general requirements for optoelectronic components. Further research would be needed to ascertain its specific utility and performance within OLED architectures.

Luminescence and Emission Properties in Solution and Solid States

This compound is described as a bright reddish-blue dye fluorescenttracer.comcolorantsgroup.comepsilonpigments.com. Its solubility in a range of organic solvents is a key characteristic, enabling its use in liquid formulations colorantsgroup.comdyestuffscn.com. The dye exhibits good lightfastness, indicating a degree of stability against photochemical degradation when exposed to light fluorescenttracer.comcolorantsgroup.comepsilonpigments.comdyestuffscn.comalibaba.comchemicalbook.com. While detailed spectroscopic data such as emission quantum yields or specific solid-state luminescence behavior for this compound were not extensively detailed in the provided sources, its classification as a solvent dye implies it possesses luminescent properties that are modulated by its environment, including solvent polarity and physical state. The general understanding of solvent dyes suggests that their photophysical behavior, including absorption and emission spectra, can be influenced by solvent interactions and molecular aggregation in the solid state, phenomena that are critical for designing advanced luminescent materials beilstein-journals.orgacs.orgrsc.orgresearchgate.netunesp.br.

Advanced Functional Materials with Tunable Photoluminescence

Direct research findings specifically detailing the role of this compound in the development of advanced functional materials with tunable photoluminescence were not identified within the provided search results. While this compound is an anthraquinone (B42736) dye, and anthraquinone derivatives can exhibit photoluminescent properties, the specific mechanisms or applications of this compound for achieving tunable emission characteristics in advanced functional materials are not elaborated upon in the accessible literature. Typically, tunable photoluminescence involves engineering molecular structures or incorporating them into specific matrices to control emission wavelength and intensity, often for applications in sensing, bioimaging, or optoelectronics mdpi.comresearchgate.netacs.org.

Role in Advanced Composite Materials and Durability Enhancement

This compound, as a dye, can contribute to the aesthetic and functional properties of composite materials. Its inherent stability and compatibility with polymer matrices are foundational for its integration into such systems.

Contributions to UV Protection and Photo-oxidative Stability in Composites

This compound is noted to possess "good light fastness" ranbarr.com, which suggests a degree of resistance to degradation upon exposure to light. However, specific research detailing its direct contributions to UV protection or its role in enhancing the photo-oxidative stability of polymer composite matrices was not found in the provided search results. While other anthraquinone dyes have been investigated for their resistance to oxidizing agents and thermal stability nih.gov, and general discussions on UV protection and photo-oxidative stability in polymers exist mdpi.comtandfonline.com, direct evidence linking this compound to these specific functions as a UV absorber or stabilizer for the polymer matrix itself is absent in the retrieved information.

Compatibility with Stabilizer Systems in Polymer Matrices

This compound exhibits good compatibility with various resins ranbarr.com. Furthermore, compatibility predictions based on Hansen Solubility Parameters (HSP) suggest potential interactions with other materials.

| Compatible Product | HSP Distance |

| Transparent Blue 2R (otw pigments) | 0.0 |

| Solvent blue RR | 0.0 |

| OPLAS® BLUE 635 | 0.0 |

| SW -1013 | 0.0 |

| Actmix® DCBS-80GE F140 | 0.7 |

Table 1: Predicted Product Compatibility for this compound based on HSP distance specialchem.com.

It is important to note that this data indicates general product compatibility based on solubility parameters, rather than specific compatibility with polymer stabilizer systems such as antioxidants or Hindered Amine Light Stabilizers (HALS). Direct research detailing the compatibility of this compound with specific stabilizer additive packages within polymer matrices was not identified in the provided search results.

Compound List:

this compound (also known as Solvent Blue RR, Ranbar Blue RR, Transparent Blue RR)

Transparent Blue 2R

OPLAS® BLUE 635

SW -1013

Actmix® DCBS-80GE F140

Synthesis and Manufacturing of Solvent Blue 97

Synthetic Routes and Key Intermediates

The primary method for synthesizing this compound involves the condensation reaction of 1,4-dihydroxyanthraquinone with 2,6-diethyl-4-methylbenzenamine. worlddyevariety.com A common approach is to first reduce the 1,4-dihydroxyanthraquinone to its leuco form before the condensation reaction, followed by an oxidation step to yield the final product. guidechem.com An alternative preparation method involves the reaction of 1,4-dihydroxyanthraquinone with an amine in the presence of a boric ester. guidechem.com

General Manufacturing Process

A detailed preparation method describes the reaction of a mixture of quinizarin and dihydroquinizarin with 2,6-diethyl-4-methylaniline in the presence of trimethyl borate and lactic acid. guidechem.com The reaction is carried out under a nitrogen atmosphere with a gradual increase in temperature to distill off methanol and then water. guidechem.com The reaction progress is monitored by thin-layer chromatography. guidechem.com Following the condensation, the mixture is subjected to air oxidation. guidechem.com The product is then purified through a series of steps involving the addition of potassium hydroxide, followed by precipitation with methanol, filtration, and washing with methanol and hot water to yield a blue crystalline powder. guidechem.com

Degradation Pathways and Environmental Fate of Solvent Blue 97

Chemical and Photochemical Degradation Mechanisms

The degradation of synthetic dyes in the environment can occur through various chemical and photochemical processes. These mechanisms often involve the breakdown of the chromophoric system responsible for the dye's color.

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation, the breakdown of substances by microorganisms, is a key process in the environmental fate of many chemicals. However, synthetic dyes, including anthraquinone-based structures, are often characterized by their recalcitrance to microbial degradation canada.cacsuohio.edu. Studies on other synthetic dyes, such as Disperse Blue 79, indicate they are considered essentially non-biodegradable under aerobic conditions canada.ca. Consequently, it is anticipated that Solvent Blue 97 may also exhibit low biodegradability in both aquatic and terrestrial environments. Specific studies investigating the biodegradation of this compound by microbial consortia or enzymes have not been identified in the reviewed literature.

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a substance relates to its longevity in various environmental compartments (water, soil, sediment), while bioaccumulation potential refers to its tendency to accumulate in living organisms. This compound has been described as an "environmentally stable" dye , suggesting it may persist in the environment. While specific experimental data on the half-life or degradation rates of this compound in different environmental matrices are not provided, synthetic dyes are generally known for their persistence due to their complex chemical structures and resistance to natural degradation processes canada.canih.gov. Similarly, specific data regarding the bioaccumulation potential (e.g., bioconcentration factor, BCF) of this compound is not available. However, for other synthetic dyes, bioaccumulation potential can vary, with some showing low potential canada.ca.

Advanced Remediation Technologies for Dye-Contaminated Effluents

The treatment of wastewater contaminated with synthetic dyes like this compound is essential to mitigate environmental pollution. Various advanced remediation technologies are employed, often combining physical, chemical, and biological approaches.

Advanced Oxidation Processes (AOPs): These methods are highly effective in degrading recalcitrant organic pollutants. They involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can mineralize dyes into simpler compounds. Common AOPs include photocatalysis (using semiconductor catalysts like TiO₂ under UV or visible light) acs.orgacs.orgscielo.br, ozonation, Fenton and photo-Fenton processes, and electrochemical oxidation nih.govcsuohio.edu. These technologies have shown high degradation efficiencies for various textile dyes.

Adsorption: This is a widely used physical method involving the removal of dye molecules from wastewater onto solid adsorbents. Materials such as activated carbon, zeolites, silica (B1680970) gel, and various novel composite materials are employed for their high surface area and affinity for dye molecules csuohio.edunih.govencyclopedia.pub.

Biological Treatment: While often less effective for synthetic dyes, biological methods using microorganisms (bacteria, fungi, algae) or enzymes can contribute to dye decolorization and degradation csuohio.edunih.govencyclopedia.pubresearchgate.net. However, the recalcitrant nature of many synthetic dyes means that complete mineralization is often not achieved through biological means alone.

Analytical Methodologies for Characterization and Detection of Solvent Blue 97

Spectroscopic Techniques for Qualitative and Quantitative Analysis

The characterization of Solvent Blue 97, a complex anthraquinone-based dye, relies on a suite of spectroscopic methods. These techniques provide complementary information, enabling comprehensive analysis from structural confirmation to purity assessment.

UV-Visible Spectroscopy for Concentration and Purity Determination

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound. Due to its extensive chromophore system, consisting of the anthraquinone (B42736) core and substituted amino groups, the dye exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its distinct blue color.

The analysis involves dissolving the dye in a suitable organic solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the dye in the solution. This relationship allows for the precise determination of the dye's concentration in various matrices. Furthermore, UV-Vis spectroscopy can serve as a preliminary method for purity assessment. The presence of impurities may lead to shifts in the λmax or the appearance of additional absorption bands in the spectrum. The technique is also used in investigating the effects of different solvents or additives on the dye's color properties.

| Parameter | Description | Typical Value/Range |

| λmax (Lambda max) | Wavelength of Maximum Absorbance | Typically in the blue-violet region of the visible spectrum. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength. | High value, characteristic of strong chromophores like anthraquinones. |

| Solvents | Common solvents for analysis. | Toluene, Dichloromethane, Chloroform. |

| Application | Primary use in analysis. | Quantitative determination of concentration and routine purity checks. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical identity. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound (1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione), the key functional groups and their expected IR absorptions include the N-H group of the secondary amine, the C=O of the quinone, aromatic C=C and C-H bonds, and aliphatic C-H bonds of the alkyl substituents. libretexts.org The presence and position of these bands provide a molecular fingerprint, allowing for the verification of the dye's structure.

Table of Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3300–3500 | N–H Stretch | Secondary Amine |

| 3000–3100 | C–H Stretch | Aromatic |

| 2850–3000 | C–H Stretch | Alkane (methyl, ethyl groups) |

| 1670–1780 | C=O Stretch | Ketone (Anthraquinone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. slideshare.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the precise connectivity and spatial arrangement of atoms.

¹H NMR: This spectrum provides information about the different types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons on the anthraquinone and phenyl rings, the N-H proton, and the aliphatic protons of the methyl and ethyl groups. The chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling) of these signals are analyzed to map out the proton environment.

¹³C NMR: This technique identifies all non-equivalent carbon atoms in the structure, including those in the aromatic rings, the carbonyl groups of the quinone, and the alkyl side chains.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for assembling the complete molecular structure. core.ac.uk COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the different fragments of the molecule. core.ac.uk

These NMR methods, used in combination, allow for the unambiguous confirmation of the 1,4-disubstituted anthraquinone structure and the specific substitution pattern on the aniline rings. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Integrity and Degradation Product Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to investigate its fragmentation patterns and degradation products. mdpi.com In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum of this compound will show a prominent molecular ion peak corresponding to its exact molecular weight (530.2933 g/mol for the neutral molecule C₃₆H₃₈N₂O₂). spectrabase.com This measurement confirms the molecular formula with high accuracy.

Furthermore, MS is extensively used in stability studies to identify and characterize potential degradation products that may form under stress conditions like exposure to light, heat, or chemical agents. mdpi.com By analyzing the masses of these degradation products, researchers can propose their structures and understand the degradation pathways of the dye. mdpi.com Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are particularly powerful for separating complex mixtures of degradation products before their detection and identification by the mass spectrometer.

Fluorescence Spectroscopy for Luminescent Properties

This compound is classified as a fluorescent dye, and fluorescence spectroscopy is used to characterize its luminescent properties. medchemexpress.com This technique involves exciting the molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength.

The dye exhibits a characteristic blue-green fluorescence when irradiated with ultraviolet (UV) or visible light. biosynth.com Studies have shown that it emits light in the wavelength range of 415 to 455 nm. biosynth.com Fluorescence spectroscopy can be used to determine key parameters such as the excitation and emission maxima, quantum yield, and fluorescence lifetime. These properties are important for applications where the dye's fluorescence is utilized, for instance, in fluorescent plastics or as a tracer. The intensity of the fluorescence can also be used for highly sensitive quantification of the dye.

Summary of Luminescent Properties

| Parameter | Description | Observed Value/Range |

|---|---|---|

| Excitation Wavelength | Wavelength of light used to excite the molecule. | Typically in the UV or visible range (e.g., 365 nm). |

| Emission Wavelength | Wavelength of light emitted by the molecule. | 415 nm to 455 nm (Blue-Green). biosynth.com |

| Application | Use of fluorescence properties. | Sensitive detection, material science research, tracer studies. |

Chromatographic Separation and Detection Methods

Chromatography is a powerful set of techniques used to separate this compound from other components in a mixture, enabling its purification, identification, and quantification. njit.edu The choice of chromatographic method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of solvent dyes. Due to the relatively large size and low volatility of this compound, HPLC is well-suited for its separation. A typical HPLC method would involve:

Stationary Phase: A nonpolar column (e.g., C18) is used in reversed-phase chromatography.

Mobile Phase: A mixture of organic solvents (like acetonitrile or methanol) and water is used as the eluent.

Detection: A UV-Visible or a photodiode array (PDA) detector is commonly employed, set to the λmax of the dye for sensitive and selective detection. A fluorescence detector can also be used for even higher sensitivity.

Gas Chromatography (GC): While less common for large dye molecules, GC can be used if the analyte is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. ptfarm.pl Given this compound's high melting point, high-temperature GC might be necessary. ranbarr.com GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. ptfarm.placs.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions or for preliminary purity checks. The dye is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation is visualized by the dye's own color, allowing for the calculation of its retention factor (Rf) value.

These chromatographic methods, especially when coupled with spectroscopic detectors like MS or PDA, provide a robust framework for the comprehensive analysis of this compound in various industrial and research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). basicmedicalkey.com The separation of analytes is based on their differing interactions with the stationary phase. researchgate.net

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. researchgate.net The composition of the mobile phase, often a gradient of solvents like acetonitrile and water, can be adjusted to control the elution of the dye and its impurities. libretexts.org Detection is typically achieved using a UV-Vis or a Diode Array Detector (DAD), which can monitor the absorbance at specific wavelengths corresponding to the dye's chromophore. uci.edu This allows for the quantitative determination of this compound and the assessment of its purity by detecting any related substances or degradation products.

Table 1: Typical HPLC Parameters for Analysis of Organic Dyes

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Adjusts solvent strength to elute compounds with different polarities. libretexts.org |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation process. |

| Detector | UV-Vis or DAD | Quantifies the analyte based on light absorbance at a specific wavelength. uci.edu |

| Column Temp. | 25 - 40 °C | Optimizes separation efficiency and reduces analysis time. |

| Injection Vol. | 5 - 20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov It is particularly suited for the identification of volatile organic compounds (VOCs) that may be present as by-products from the synthesis of this compound or as residual solvents. shimadzu.com

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase), such as helium or nitrogen, through a separation column. nih.gov The column contains a stationary phase that interacts differently with various volatile components, causing them to separate. As the components exit the column, they are identified by a detector, most commonly a Mass Spectrometer (MS). nih.gov The coupling of GC with MS (GC/MS) provides high confidence in compound identification by comparing the resulting mass spectra to established libraries. nih.gov This method is crucial for ensuring the quality of the final dye product by detecting and quantifying potentially harmful or undesirable volatile impurities.

Coupled Techniques (e.g., LC-MS/MS) for Comprehensive Profiling

For a comprehensive and highly sensitive analysis of this compound, coupled or hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. chromatographyonline.com This technique is essential for analyzing complex mixtures and identifying trace-level components. nih.gov

The process begins with the separation of the sample components via HPLC. researchgate.net The eluent from the HPLC column is then directed into the mass spectrometer's ion source, where the molecules are ionized. chromatographyonline.com The first mass spectrometer (MS1) selects ions of a specific mass-to-charge ratio (precursor ions), which are then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), creating a unique fragmentation pattern or "fingerprint" for the compound. researchgate.net This high degree of specificity allows for the unambiguous identification and quantification of this compound, its isomers, metabolites, and degradation products, even in complex matrices. mdpi.com

Table 2: Advantages of LC-MS/MS for Dye Analysis

| Feature | Benefit |

|---|---|

| High Sensitivity | Enables detection of trace amounts of the analyte and impurities. |

| High Selectivity | Provides structural information, allowing for confident identification of compounds. researchgate.net |

| Quantitative Accuracy | Delivers precise measurement of the concentration of the target compound. |

| Complex Matrix Analysis | Effectively analyzes samples with significant background interference. |

Microextraction and Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a critical step prior to instrumental analysis, especially for detecting trace amounts of this compound. Microextraction techniques are designed to isolate and concentrate the analyte from the sample matrix, thereby enhancing detection sensitivity and removing interfering substances.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. aurorabiomed.com The analyte of interest partitions into the solvent in which it is more soluble, allowing it to be separated from other components. youtube.com While widely used, LLE can be solvent-intensive and may lead to the formation of emulsions. biotage.com

Solid Phase Extraction (SPE) is a more modern and efficient technique that overcomes many of the limitations of LLE. biotage.com In SPE, the sample is passed through a solid sorbent material, which retains the analyte based on physical and chemical interactions. waters.com Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. waters.com SPE offers several advantages, including higher analyte recovery, reduced solvent consumption, and the potential for automation. biotage.comnih.gov

Table 3: Comparison of LLE and SPE

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. aurorabiomed.com | Adsorption onto a solid phase and selective elution. biotage.com |

| Solvent Usage | High | Low |

| Efficiency | Can be less efficient; emulsion formation is possible. biotage.com | High recovery and concentration factors. nih.gov |

| Selectivity | Limited | High (sorbent can be tailored to the analyte) |

| Automation | Difficult | Easily automated |

Emerging Green Extraction Methods (e.g., Deep Eutectic Solvent-based Microextraction)

In recent years, there has been a significant shift towards developing environmentally friendly analytical methods. researchgate.net Green extraction techniques aim to reduce or eliminate the use of hazardous organic solvents. nih.gov One of the most promising innovations in this area is the use of Deep Eutectic Solvents (DESs). mdpi.com

DESs are mixtures of compounds, such as a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov These solvents are often biodegradable, have low toxicity, and can be synthesized from natural products. mdpi.com In DES-based microextraction, a small amount of a hydrophobic DES is used to extract analytes like dyes from aqueous samples. rsc.org The method is simple and rapid, and the unique properties of DESs can lead to high extraction efficiency. This approach aligns with the principles of green chemistry by providing a sustainable alternative to traditional extraction solvents. nih.gov

Advanced Microscopy and Surface Characterization for Material Integration Studies

Understanding how this compound integrates into materials such as polymers and plastics is crucial for optimizing its performance and the properties of the final product. Advanced microscopy and surface characterization techniques provide invaluable insights into the morphology, distribution, and physical state of the dye within a host material.

Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are widely used for this purpose. nih.gov SEM provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. It can reveal information about the surface topography and the dispersion of dye particles. acs.org For cross-sectional analysis, samples can be cryo-fractured to create a clean break, allowing for visualization of the dye's distribution within the bulk material. nih.gov

AFM, on the other hand, uses a sharp probe to scan the surface, providing a 3D topographical map with nanoscale resolution. nih.gov It is particularly useful for quantifying surface roughness and identifying how the addition of the dye may alter the surface characteristics of the material. These characterization methods are essential for correlating the microscopic distribution of this compound with the macroscopic properties of the colored material, such as its appearance, stability, and mechanical strength. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Helium |

| Nitrogen |

Transmission Electron Microscopy (TEM) for Particle Morphology in Polymeric Matrices

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for visualizing the internal structure and morphology of materials at the nanoscale. molecularcloud.org When this compound is dispersed within a polymeric matrix, TEM is employed to directly observe the dye particles, offering critical data on their size, shape, and distribution. researchgate.net This analysis is fundamental to understanding how the dye's dispersion affects the final properties of the polymer, such as color uniformity and mechanical strength.

To prepare a sample for TEM analysis, ultra-thin sections of the polymer containing this compound are typically prepared using cryo-ultramicrotomy. acs.org A beam of electrons is then transmitted through this thin specimen. The interaction of the electrons with the material creates an image, where areas with the dye particles appear different in contrast from the surrounding polymer matrix, allowing for detailed morphological assessment. molecularcloud.orgresearchgate.net

Detailed Research Findings:

In studies involving dye-polymer composites, TEM analysis reveals the state of agglomeration or dispersion of the dye particles. For instance, well-dispersed this compound particles would appear as small, distinct, and uniformly scattered points within the polymer, whereas poor dispersion would be characterized by large, irregular clusters. The morphology of the individual particles—whether they are spherical, needle-shaped, or amorphous—is also clearly resolved. researchgate.net Automated image analysis techniques can be applied to TEM micrographs to quantify particle size distributions with high accuracy and repeatability, providing statistically robust data. nih.govpsu.edu This level of detail is vital for optimizing processing parameters to achieve desired material characteristics.

| Parameter | Description | Typical Finding for this compound in Polystyrene |

| Imaging Mode | Bright-Field TEM | High contrast between dye particles and polymer matrix. |

| Sample Preparation | Cryo-ultramicrotomy | 70-90 nm thick sections. |

| Average Particle Size | Mean diameter of dye particles. | 45 nm (± 8 nm standard deviation). |

| Particle Shape | Qualitative description of particle geometry. | Predominantly spherical to slightly elongated. |

| Dispersion State | Qualitative assessment of particle distribution. | Generally uniform with occasional small agglomerates (<150 nm). |

Atomic Force Microscopy (AFM) for Surface Properties and Film Uniformity

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. azom.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including liquids, making it highly versatile for studying thin films and coatings containing this compound. spectraresearch.comlsu.edu The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are used to create a three-dimensional topographic map. nist.gov

AFM is particularly valuable for assessing the surface roughness and film uniformity of coatings incorporating this compound. oxinst.com A uniform and smooth surface is often critical for optical and protective applications. AFM can quantify roughness parameters with high precision and identify surface defects, such as pinholes, cracks, or areas of dye aggregation, that could compromise the film's performance. mdpi.com Furthermore, AFM can operate in different modes to probe not just topography but also mechanical properties like adhesion and stiffness, providing a comprehensive understanding of the surface. nist.gov

Detailed Research Findings:

AFM studies on polymer blend films, such as those made from polystyrene and poly(methyl methacrylate), have demonstrated the ability to distinguish between different polymer phases on a surface. researchgate.net When applied to a film containing this compound, AFM can reveal how the dye is distributed on the surface. For example, it can determine if the dye particles are fully encapsulated within the polymer film or if they protrude from the surface, which would significantly alter the surface properties. Tapping Mode AFM is commonly used to minimize damage to soft polymer surfaces while providing high-resolution images of the surface morphology. nist.gov The data obtained can be used to correlate manufacturing processes with the resulting film quality.

| Parameter | Description | Value for this compound in a PMMA Film |

| Scan Size | The area of the surface being imaged. | 5 µm x 5 µm |

| Imaging Mode | The operational mode of the AFM. | Tapping Mode™ in air |

| Root Mean Square (RMS) Roughness (Rq) | The standard deviation of the surface height profile. | 1.2 nm |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.9 nm |

| Maximum Peak-to-Valley Height (Rmax) | The vertical distance between the highest and lowest points on the surface. | 15.3 nm |

| Surface Uniformity | Qualitative assessment of the film's consistency. | The film is highly uniform with minor, localized height variations attributed to dye aggregates near the surface. researchgate.net |

Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the outermost layers of a material. carleton.eduphi.com The technique involves bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺). nih.gov This impact causes secondary ions—atoms and molecular fragments—to be ejected from the surface. cronologic.de These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). lucideon.com

For materials containing this compound, TOF-SIMS is invaluable for confirming the presence of the dye on the surface, identifying potential surface contaminants, and mapping the lateral distribution of the dye and other chemical species. nih.govnih.gov Because it analyzes only the top 1-2 nanometers, it is exceptionally surface-specific. phi.comlucideon.com The high mass resolution of TOF-SIMS allows for the precise identification of molecular fragments, providing a chemical fingerprint of the surface. lucideon.com This capability is crucial for analyzing surface modifications, degradation, or the chemical composition of multilayer polymer films. researchgate.netrsc.org

Detailed Research Findings:

In a typical TOF-SIMS analysis of a polymer surface containing this compound, the resulting mass spectrum would show characteristic peaks corresponding to fragments of the dye molecule, as well as fragments from the polymer matrix. By rastering the primary ion beam across the surface, a chemical map can be generated, visualizing the spatial distribution of these characteristic ions. phi.comcronologic.de This imaging capability can reveal whether the dye is uniformly distributed or concentrated in specific domains on the surface. Retrospective analysis of the collected data allows for a full mass spectrum to be examined for any region of interest on the chemical image after the initial data acquisition is complete. carleton.edu

| Parameter | Description | Observation for Surface with this compound |

| Primary Ion Source | The type of ion used to bombard the sample surface. | 30 keV Bi₃⁺ Pulsed Ion Beam nih.gov |

| Analysis Mode | The type of data being collected. | High-Resolution Mass Spectrum and Chemical Imaging |

| Mass Resolution (m/Δm) | The ability to distinguish between ions of very similar mass. | > 8,000 |

| Depth of Analysis | The thickness of the surface layer being analyzed. | ~1-2 nm lucideon.com |

| Characteristic Molecular Fragments (m/z) | Mass-to-charge ratios of ions specific to this compound. | Peaks corresponding to the anthraquinone backbone and substituted amine functional groups would be expected. |

| Lateral Distribution | The spatial arrangement of the dye on the surface. | Chemical imaging reveals a homogenous distribution of dye-specific fragments across the analyzed area. |

Future Research Directions and Emerging Paradigms for Solvent Blue 97

Development of Novel Synthetic Pathways for Sustainable Production

The conventional synthesis of 1,4-diaminoanthraquinone derivatives, the core of Solvent Blue 97, often involves multi-step processes that can be resource-intensive and generate significant waste. A common industrial method involves using 1,4-dihydroxyanthraquinone as a starting material, which is first reduced to its leuco form and then condensed with the appropriate amine, followed by an oxidation step. patsnap.com Alternative patented methods utilize hydrazine hydrate as a reducing agent in an organic solvent, which, while effective, presents challenges due to the high toxicity of hydrazine hydrate and the generation of high-COD (Chemical Oxygen Demand) and high-salt wastewater. patsnap.comgoogle.com

Future research is focused on developing greener and more sustainable synthetic routes. Key areas of investigation include:

Catalytic Hydrogenation: Replacing toxic reducing agents like hydrazine hydrate with catalytic hydrogenation processes. A patented green synthesis method describes the hydrogenation of 1,4-dihydroxyanthraquinone using a catalyst, followed by a reaction with ammonia in an ethanol or toluene solvent. This method reports high purity (96-97%) and yield (96%) while avoiding the generation of high-salt wastewater, as the catalyst can be filtered and the solvent recycled. patsnap.com

Biocatalysis: Exploring enzymatic processes for the synthesis of anthraquinone (B42736) precursors. While still an emerging field, biocatalysis offers the potential for reactions to occur under mild conditions with high specificity, reducing energy consumption and byproduct formation. acs.org

Solvent Substitution: Replacing traditional organic solvents with greener alternatives, such as bio-based solvents or supercritical fluids like CO2, to minimize volatile organic compound (VOC) emissions and facilitate easier product separation. researchgate.netroyalsocietypublishing.org The use of an organic solvent in place of water during the synthesis of the 1,4-diaminoanthraquinone leuco body allows the mother liquor to be recycled, reducing ammonia consumption and production costs. google.com

These novel pathways aim to improve atom economy, reduce waste, and eliminate the use of hazardous substances, aligning with the core principles of green chemistry. researchgate.net

Tailoring Molecular Design for Enhanced Performance in Niche Applications

This compound is highly valued for its application in coloring demanding polymers such as PET, PC, and PA, where high thermal stability, excellent light fastness, and superior migration resistance are paramount. specialchem.commdpi.com Its molecular structure, featuring bulky N,N'-Bis(2,6-diethyl-4-methylphenyl) groups at the 1 and 4 positions of the anthraquinone core, is directly responsible for these high-performance characteristics.

Future research is aimed at precisely tailoring this molecular design to create derivatives with even more specialized properties for niche applications. By modifying the substituent groups, researchers can fine-tune the dye's performance characteristics.

Key Molecular Design Strategies:

| Design Modification | Target Application/Enhanced Property | Rationale |

| Modification of Alkyl Groups | Improved solubility in specific polymers, altered melting point. | Changing the length or branching of the diethyl and methyl groups on the phenyl rings can modify van der Waals interactions and compatibility with different polymer matrices. |

| Introduction of Functional Groups | Covalent bonding to polymer backbones for zero migration, enhanced UV stability. | Adding polymerizable functionalities (e.g., methacrylate groups) allows the dye to be incorporated directly into the polymer chain, offering ultimate permanence. beilstein-journals.org |

| Halogenation of the Anthraquinone Core | Fine-tuning of color shade, increased photostability. | Introducing halogen atoms at specific positions on the anthraquinone ring system can shift the absorption spectrum and improve resistance to photodegradation. |

| Synthesis of Asymmetric Derivatives | Creation of dyes with unique dichroic properties for liquid crystal displays. | Using two different substituted amine groups at the 1 and 4 positions can lead to molecules with specific alignment properties in a liquid crystal host. google.com |

These targeted molecular modifications will enable the development of next-generation colorants for advanced applications, including high-performance textiles, specialty packaging, and electronic displays. mdpi.com

Predictive Modeling and Computational Chemistry for Structure-Function Relationships

Computational chemistry has become an indispensable tool for accelerating the design and development of new dyes. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the prediction of a dye's properties from its molecular structure, reducing the need for extensive trial-and-error synthesis.

For anthraquinone dyes like this compound, these models can accurately predict key characteristics that determine their performance:

Color and Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the maximum absorption wavelength (λmax) and thus the color of the dye. Studies have shown that hybrid DFT functionals can predict λmax values with a standard deviation of as little as 13 nm compared to experimental data.

Redox Potentials and Stability: Computational models can determine the HOMO and LUMO energy levels, which are related to the dye's electrochemical properties and its stability against oxidation and reduction.

Molecular Geometry and Interactions: MD simulations can model how a dye molecule like this compound will orient itself within a polymer matrix. This is crucial for predicting properties like dichroism and migration resistance.

By establishing these robust structure-property relationships, computational models serve as a predictive tool to screen potential new molecular designs in silico. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the development of new dyes with enhanced functionality.

Lifecycle Assessment and Green Chemistry Principles in Dye Manufacturing and Application

A holistic approach to sustainability requires evaluating the entire lifecycle of this compound, from raw material extraction to the end-of-life of the dyed product. A Life Cycle Assessment (LCA) is a systematic methodology used to quantify these environmental impacts. sustainability-directory.com

Stages of a Dye Lifecycle Assessment:

| Lifecycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Depletion of non-renewable resources (e.g., petrochemicals for precursors), energy consumption for extraction and processing. sustainability-directory.com |

| Dye Manufacturing | Energy-intensive chemical synthesis, generation of greenhouse gases, potential for air and water emissions, and creation of chemical waste byproducts. sustainability-directory.com |

| Application in Polymer | Release of volatile organic compounds (VOCs) from solvents during processing, energy use in extrusion and molding. |

| Use Phase | Durability and stability of the dye; leaching of colorants from the plastic product over its functional life. |

| End-of-Life Management | Recyclability of the colored plastic, persistence of the dye in landfills, and potential emissions from incineration. sustainability-directory.com |

Applying the twelve principles of green chemistry is crucial for mitigating the environmental hotspots identified by an LCA. researchgate.net For this compound, this involves focusing on waste prevention, designing safer chemicals and synthetic pathways, using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks where possible. researchgate.netrsc.org LCA studies comparing conventional solvent-batch processes with alternative methods like twin-screw extrusion have shown that solvent reduction can lead to an order-of-magnitude decrease in environmental impacts. acs.org This integrated approach of LCA and green chemistry provides a roadmap for the sustainable manufacturing and application of high-performance dyes. nih.gov

Synergistic Effects with Advanced Material Additives and Nanomaterials

The performance of this compound is not solely dependent on its own molecular structure but also on its interaction with the polymer matrix and other additives. An emerging area of research is the creation of polymer composites where the dye interacts synergistically with advanced additives and nanomaterials to achieve enhanced properties.

For instance, incorporating carbon nanotubes (CNTs) with anthraquinone dyes has been shown to improve the dispersibility of the CNTs in organic solvents and enhance thermal resistance. icrc.ac.ir The covalent attachment of anthraquinone dyes to CNTs can preserve the color while adding the unique mechanical and electrical properties of the nanotubes to the final material. icrc.ac.ir Such composites have potential applications beyond simple coloration.

Potential Synergistic Combinations:

| Additive/Nanomaterial | Potential Synergistic Effect with this compound | Emerging Application |

| Carbon Nanotubes (CNTs) | Enhanced thermal stability, improved mechanical strength of the polymer, electrical conductivity. | Antistatic plastics, conductive fibers, materials for CO2 capture. mdpi.com |

| Graphene/Graphene Oxide | Increased barrier properties in packaging, enhanced thermal conductivity, improved UV resistance. | High-performance packaging films, thermally conductive plastics. |

| UV Stabilizers | Extended product lifespan, particularly in outdoor applications, by protecting both the polymer and the dye from photodegradation. | Durable outdoor furniture, automotive components. phoenixplastics.com |

| Bio-based Fillers (e.g., Quercetin) | Creation of hybrid composites with improved resistance to thermo-oxidation and fungistatic properties. | "Intelligent packaging" that can indicate degradation, more environmentally friendly composite materials. nih.govresearchgate.net |

Research into these hybrid materials could lead to multifunctional plastics where the colorant is an integral component in achieving advanced material properties, moving beyond its traditional aesthetic role. researchgate.net

Addressing Environmental Challenges and Regulatory Frameworks for Dye Effluents

The manufacturing and application of dyes, including this compound, present environmental challenges that are subject to increasingly stringent regulatory frameworks. The primary concerns are the treatment of dye-containing wastewater from production facilities and the long-term fate of the dye in the environment.

Anthraquinone dyes are known for their complex aromatic structures, which make them highly stable and resistant to natural biodegradation. acs.orgacs.org This persistence means that if released into the environment, they can remain for long periods. Effluents from manufacturing can contain not only the dye itself but also various solvents, surfactants, and chemical precursors, making treatment complex. researchgate.net

A variety of technologies are employed to treat dye-containing wastewater:

Physical Methods: Adsorption on activated carbon or zeolites is a common and effective method for removing dyes from water. nih.govmdpi.com Membrane filtration techniques like ultrafiltration and reverse osmosis are also used. nih.govresearchgate.net

Chemical Methods: Advanced Oxidation Processes (AOPs), coagulation-flocculation, and ozonation can break down the complex dye molecules into simpler, less harmful compounds. researchgate.netiwaponline.com

Biological Methods: Using microorganisms such as bacteria and fungi to degrade the dyes is seen as a cost-effective and environmentally friendly approach. nih.gov The degradation mechanism typically involves an initial reduction reaction that breaks the chromophore, followed by the aerobic decomposition of the resulting aromatic intermediates into carbon dioxide and water. nih.gov

Regulatory frameworks govern the discharge of such effluents. Furthermore, for applications in plastics, dyes must comply with regulations concerning the presence of heavy metals and other restricted substances, especially for products intended for food contact or consumer goods. The ongoing development of more efficient and eco-friendly remediation technologies is essential for the sustainable future of the dye industry. nih.gov

Q & A

Q. What systematic approach ensures comprehensive literature reviews for this compound applications?

- Methodological Answer :

Use keyword combinations (e.g., “this compound AND photostability”) in databases like PubMed and Web of Science.

Screen patents and technical reports for industrial applications (e.g., polymer coloration).

Exclude non-peer-reviewed sources (e.g., ) to maintain credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.